5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
5-bromo-6-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3N3/c6-2-3(5(7,8)9)11-1-12-4(2)10/h1H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPIPAUETYMWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857559 | |
| Record name | 5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260844-01-6 | |
| Record name | 5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination Using Hydrogen Peroxide and Hydrobromic Acid
A one-step bromination method, inspired by the synthesis of 5-bromo-2-chloropyrimidine, employs hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) as brominating agents. For 5-bromo-6-(trifluoromethyl)pyrimidin-4-amine, the reaction proceeds via electrophilic aromatic substitution, where the electron-deficient pyrimidine ring facilitates bromination at the 5-position.
Procedure
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Substrate : 6-(Trifluoromethyl)pyrimidin-4-amine
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Reagents : 48% HBr, 30% H₂O₂
Mechanistic Insight
The trifluoromethyl group acts as a strong electron-withdrawing group, directing bromination to the adjacent 5-position. Hydrogen peroxide oxidizes HBr to Br⁺, which attacks the activated pyrimidine ring.
N-Bromosuccinimide (NBS) in Acidic Media
NBS in acetic acid provides controlled bromination, minimizing over-halogenation. This method is adapted from the synthesis of 5-bromo-4(3H)-pyrimidinone derivatives.
Procedure
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Substrate : 6-(Trifluoromethyl)pyrimidin-4-amine
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Reagents : NBS, glacial acetic acid
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Yield : ~70–75% (based on similar pyrimidinone brominations).
Advantages
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Superior regioselectivity due to the CF₃ group’s directing effect.
Cyclocondensation of Halogenated β-Ketoesters
Guanidine-Mediated Ring Formation
This approach constructs the pyrimidine core with pre-installed bromo and trifluoromethyl groups. Ethyl 4-bromo-3-oxo-2-(trifluoromethyl)but-2-enoate reacts with guanidine carbonate in ethanol-toluene.
Procedure
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Precursor : Ethyl 4-bromo-3-oxo-2-(trifluoromethyl)but-2-enoate
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Reagents : Guanidine carbonate, ethanol/toluene (1:1)
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Yield : ~65–70% (extrapolated from analogous cyclocondensations).
Key Step
The β-ketoester undergoes cyclization with guanidine, forming the pyrimidine ring while retaining the bromo and trifluoromethyl substituents.
Protection-Deprotection Strategy
To prevent side reactions, the 4-amino group is protected with a tert-butoxycarbonyl (Boc) group before cyclocondensation.
Steps
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Protection : Treat 6-(trifluoromethyl)pyrimidin-4-amine with Boc anhydride in tetrahydrofuran (THF).
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Bromination : Use NBS or HBr/H₂O₂ to introduce bromine at position 5.
Yield : ~60–65% overall (based on similar protocols).
Regioselective Lithiation-Substitution
Directed Ortho-Metalation
Adapted from the synthesis of 6-substituted pyrimidin-4-amine derivatives, this method uses lithium diisopropylamide (LDA) to deprotonate position 5, followed by quenching with a bromine source.
Procedure
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Substrate : 6-(Trifluoromethyl)pyrimidin-4-amine
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Base : LDA, THF, -78°C
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Electrophile : 1,2-dibromotetrafluoroethane (BrCF₂CF₂Br)
Challenges
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Requires strict temperature control (-78°C).
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Competing side reactions at the amino group necessitate protection.
Comparative Analysis of Methods
Industrial-Scale Considerations
Catalytic Systems
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and mild bases.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or nitric acid are used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds with diverse functional groups.
Oxidation and Reduction: Products include nitroso, nitro, and reduced amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine exhibits significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, the compound demonstrated an IC50 value of approximately 8.47 μM against MCF-7 breast cancer cells after 72 hours of exposure, indicating potent antiproliferative effects .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Specifically, it disrupts key signaling pathways that regulate cell division and survival, leading to increased cancer cell death .
Agrochemical Applications
This compound is also utilized in the development of pesticides and herbicides . Its ability to disrupt biological processes in pests makes it a valuable candidate for agrochemical formulations. The trifluoromethyl group enhances the compound's lipophilicity, improving its penetration into plant tissues and increasing efficacy against target organisms.
Material Science
In material science, this compound is explored for its potential in synthesizing advanced materials such as organic semiconductors and polymers . The unique electronic properties imparted by the trifluoromethyl group make it suitable for applications in electronic devices and sensors, where efficient charge transport is critical.
Case Studies
- Antiviral Efficacy : A study highlighted that structurally related compounds showed significant antiviral activity against influenza viruses by inhibiting viral RNA polymerase, thus reducing viral load in infected cells.
- Antimicrobial Testing : In vitro studies revealed effective antimicrobial action against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.
- ADME and Toxicity Predictions : Toxicity predictions using ProTox-II indicated that this compound falls within Class IV toxicity (300 < LD50 ≤ 2000 mg/kg), which suggests moderate toxicity but also a manageable safety profile for further development .
Mechanism of Action
The mechanism of action of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine and amine groups facilitate binding to target proteins, enzymes, or receptors, leading to modulation of their activity. The compound may inhibit or activate specific signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Pyrimidin-4-amine Derivatives with Halogen and Trifluoromethyl Groups
Key Compounds :
- 5-Bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U8): This derivative, studied by Liu et al. (2021), shares the 5-bromo and 6-trifluoromethyl substituents with the target compound. U8 demonstrated broad-spectrum insecticidal activity against Mythimna separata (LC₅₀ = 4.22 ± 0.47 mg/L) and fungicidal activity against Pseudoperonospora cubensis (EC₅₀ = 30.79 ± 2.21 mg/L). Its AChE inhibition (0.184 U/mg prot) was comparable to the commercial insecticide flufenerim .
- 5-Chloro Analog (U7) :
Replacing bromine with chlorine at the 5-position reduced activity slightly (LC₅₀ = 3.57 ± 0.42 mg/L for M. separata), highlighting bromine’s superior electron-withdrawing effects .
Structural Insights :
Isoxazolo-Pyrimidine Derivatives
Example : N-Isobutyl-3-phenyl-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-amine (14b)
Pyrimidine Derivatives with Varying Substituents
- 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine :
The substitution of trifluoromethyl with methylthio (-SCH₃) at position 6 reduced fungicidal activity, underscoring the importance of the -CF₃ group for potency . - 5-Chloro-6-ethyl-2-methyl-N-((2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrimidin-4-amine (9r) :
This derivative exhibited activity against Tetranychus cinnabarinus but was inferior to spirotetramat, suggesting that ethyl and oxazole substituents may hinder target binding .
Structural Analogs with Ketone Groups
- 5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one :
Replacing the 4-amine with a ketone group abolished insecticidal activity, emphasizing the critical role of the amine group in hydrogen bonding with AChE .
Structure-Activity Relationship (SAR) Insights
Position 5 Halogens : Bromine > Chlorine in enhancing pesticidal activity due to greater electronegativity and steric bulk .
Position 6 Trifluoromethyl : Critical for target binding and metabolic stability; substitution with -SCH₃ or ethyl groups reduces efficacy .
Amino Group at Position 4: Essential for hydrogen bonding with AChE; ketone derivatives lack activity .
Heterocyclic Moieties : Isoxazolo or oxadiazole rings can modulate activity but may complicate synthesis or reduce yields .
Biological Activity
5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological mechanisms, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a bromine atom and a trifluoromethyl group at specific positions. These substitutions enhance its lipophilicity and influence its interaction with biological targets, which is crucial for its pharmacological effects.
The biological activity of this compound primarily involves:
- Interaction with Molecular Targets : The trifluoromethyl group increases membrane permeability, while the bromine and amine groups facilitate binding to proteins, enzymes, or receptors.
- Signaling Pathway Modulation : The compound may inhibit or activate specific signaling pathways, leading to various biological effects.
Biological Activities
Research has shown that this compound exhibits several key biological activities:
Antiviral Activity
Studies indicate that derivatives of this compound can exhibit antiviral properties. For instance, structural variations at the C-6 position have been linked to enhanced antiviral activity against various virus strains, although some derivatives approached their toxicity thresholds .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in tumor cell lines. It has shown promising results in preclinical models, suggesting potential applications in oncology .
Enzyme Inhibition
This compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This inhibition can significantly affect drug metabolism and pharmacokinetics of co-administered drugs.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antiviral | Active against various strains; toxicity concerns | |
| Anticancer | Inhibits tumor cell proliferation | |
| Enzyme Inhibition | Inhibits CYP1A2 affecting drug metabolism |
Detailed Research Insights
- Antiviral Studies : A series of derivatives were synthesized to evaluate their antiviral activity. Some compounds showed significant efficacy against viral strains but were close to their toxicity limits .
- Anticancer Applications : Research demonstrated that compounds similar to this compound effectively inhibited cell growth in cancer models. The mechanisms involved include apoptosis induction and cell cycle arrest .
- Enzymatic Interaction : The compound's ability to inhibit cytochrome P450 enzymes highlights its relevance in pharmacological studies, particularly concerning drug-drug interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodology : Begin with halogenated pyrimidine precursors (e.g., 2-chloro-5-nitropyrimidine derivatives) and employ nucleophilic substitution using trifluoromethylating agents like (CF₃)₂CuLi. Optimization involves temperature control (50–80°C), anhydrous solvents (e.g., DMF or THF), and catalytic bases (e.g., K₂CO₃). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yields. Reaction progress should be monitored by TLC and validated via NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use ¹H/¹³C NMR to confirm substitution patterns and bromine/trifluoromethyl group positions. FT-IR identifies amine (-NH₂) and C-F stretches (1100–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight (±2 ppm accuracy). For crystalline samples, X-ray diffraction resolves 3D geometry (e.g., hydrogen bonding interactions) .
Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis). Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Store in inert atmospheres (argon) at -20°C in amber vials to prevent photolysis. Include control samples with stabilizers (e.g., BHT) for comparative analysis .
Advanced Research Questions
Q. How can contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data be resolved?
- Methodology : Re-examine computational parameters (basis sets, solvation models) using software like Gaussian or ORCA. For NMR discrepancies, apply spin-spin coupling corrections or consider dynamic effects (e.g., tautomerism). Cross-validate with alternative techniques like Raman spectroscopy or XPS for electronic structure alignment. Theoretical models should incorporate crystal packing effects from XRD data .
Q. What strategies are used to study structure-activity relationships (SAR) for pyrimidine derivatives in biological systems?
- Methodology : Synthesize analogs with modified substituents (e.g., replacing Br with Cl or CF₃ with CH₃). Test bioactivity (e.g., enzyme inhibition via IC₅₀ assays) and correlate with steric/electronic descriptors (Hammett σ, LogP). Use molecular docking (AutoDock Vina) to predict binding modes. Validate SAR trends with kinetic studies (e.g., Michaelis-Menten plots) .
Q. How can researchers design experiments to investigate novel applications, such as enzyme interaction studies or material science applications?
- Methodology : For enzyme studies, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. In material science, explore self-assembly properties via AFM or TEM . Use DFT calculations to predict charge-transfer behavior in semiconductor applications. Always include negative controls (e.g., unmodified pyrimidine cores) to isolate functional group contributions .
Q. What advanced purification techniques are recommended for isolating trace impurities in this compound?
- Methodology : Use preparative HPLC with a phenyl-hexyl column (methanol/water gradient) to separate brominated byproducts. For chiral impurities, employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Validate purity via LC-MS/MS with MRM (multiple reaction monitoring) mode .
Data Analysis and Theoretical Integration
Q. How should researchers integrate computational chemistry with experimental data to enhance mechanistic understanding?
- Methodology : Perform transition state analysis (IRC calculations) for reaction mechanisms (e.g., SNAr pathways). Compare computed activation energies with experimental kinetics (Arrhenius plots). Use NBO analysis to evaluate hyperconjugative effects influencing stability. Publish datasets in repositories like Zenodo for reproducibility .
Q. What statistical approaches are critical for analyzing contradictory results in catalytic applications?
- Methodology : Apply multivariate analysis (PCA or PLS) to identify variables (e.g., solvent polarity, catalyst loading) causing discrepancies. Use error propagation models to quantify uncertainty in kinetic data. Replicate experiments across independent labs to distinguish systematic vs. random errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
